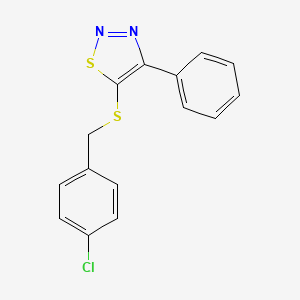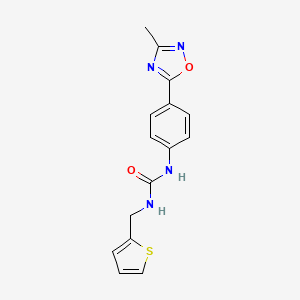
3-amino-N-benzyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-N-benzyl-4-methoxybenzamide is a compound that can be associated with a variety of chemical structures and activities. It is related to benzamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure includes an amino group attached to the benzene ring, a methoxy group, and a benzyl group attached to the amide nitrogen, which can influence its binding properties and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves catalyzed reactions that allow for the construction of complex architectures. For instance, a Rh(III)-catalyzed reaction has been used to synthesize 3-amino-4-arylisoquinolinones from N-methoxybenzamides and diazo compounds, which could be related to the synthesis of 3-amino-N-benzyl-4-methoxybenzamide . The method provides a rapid entry to the desired structures from readily available starting materials under mild conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using X-ray crystallography. For example, the crystal structure analysis of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealed two crystalline polymorphs, both belonging to the monoclinic system, with specific space groups and cell parameters . Such detailed structural information is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their applications in drug design and synthesis. For example, the synthesized 3-amino-4-arylisoquinolinones from the Rh(III)-catalyzed reaction can be converted into other structures such as dibenzo[c,f][1,8]naphthyridines . The reactivity of the amide bond and the presence of substituents like the methoxy group can significantly affect the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the compound's solubility and hydrogen bonding capacity. The polymorphism observed in related compounds indicates that slight differences in molecular conformation can lead to different physical properties, such as melting points and solubility . Additionally, the introduction of various substituents can alter the compound's affinity for biological receptors, as seen in the structure-affinity relationship studies of similar benzamide derivatives .
Scientific Research Applications
Enzyme Inhibition and Antioxidant Activity
One significant application of 3-amino-N-benzyl-4-methoxybenzamide and its derivatives is in the inhibition of specific enzymes and antioxidant activity. Compounds similar to 3-amino-N-benzyl-4-methoxybenzamide, such as 3-aminobenzamide and 3-methoxybenzamide, have been identified as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These compounds are competitive inhibitors with low inhibition constants, indicating their effectiveness in this role (Purnell & Whish, 1980). Additionally, amino-substituted benzamide derivatives, including those similar to 3-amino-N-benzyl-4-methoxybenzamide, have been studied for their antioxidant activity. Electrochemical studies have provided insights into their mechanisms of action, particularly their capacity to scavenge free radicals, which is crucial for understanding their potential therapeutic applications (Jovanović et al., 2020).
Antibacterial Properties
Another area of research focuses on the antibacterial properties of benzamide derivatives. For instance, 3-methoxybenzamide has been explored as an inhibitor of the bacterial cell division protein FtsZ. This research has led to the development of potent antistaphylococcal compounds with improved pharmaceutical properties, highlighting the potential of benzamide derivatives, including 3-amino-N-benzyl-4-methoxybenzamide, in creating new antibacterial agents (Haydon et al., 2010). Additionally, the study of the lethal effect of 3-methoxybenzamide on Bacillus subtilis has revealed its role in inhibiting cell division, leading to filamentation and cell lysis. This research indicates the drug's primary target as the cell division system involving FtsZ function (Ohashi et al., 1999).
Radiopharmaceutical Applications
The development of radiopharmaceuticals is another area where benzamide derivatives, including 3-amino-N-benzyl-4-methoxybenzamide, could have applications. Studies on radioiodinated ligands for serotonin-5HT2-receptors, which involve compounds with structural similarities to 3-amino-N-benzyl-4-methoxybenzamide, demonstrate the potential for these types of molecules in gamma-emission tomography, offering promising avenues for diagnosis and treatment in neuropsychiatric disorders (Mertens et al., 1994).
properties
IUPAC Name |
3-amino-N-benzyl-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQKPWDWKNNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-benzyl-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


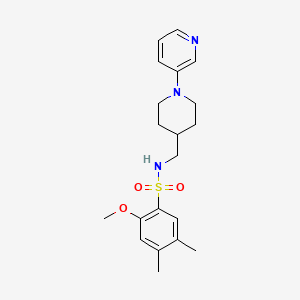
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
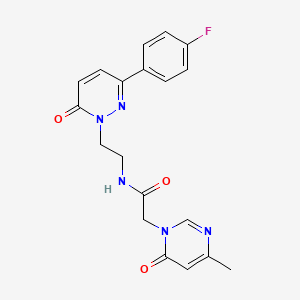
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
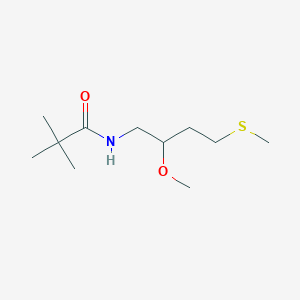
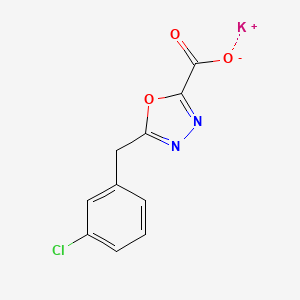
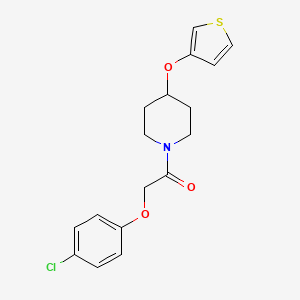
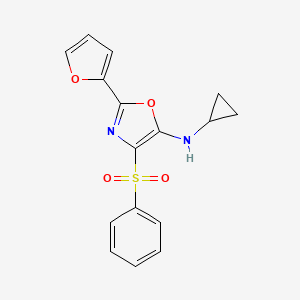
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)

![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
